molecular formula C13H11NO4 B1525547 [4-(3-Nitrophenoxy)phenyl]methanol CAS No. 1178153-54-2

[4-(3-Nitrophenoxy)phenyl]methanol

Cat. No. B1525547
M. Wt: 245.23 g/mol
InChI Key: XZTZGVPWRHKWPW-UHFFFAOYSA-N
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Description

“[4-(3-Nitrophenoxy)phenyl]methanol” is a chemical compound with the empirical formula C13H11NO4 . It has a molecular weight of 245.23 .


Synthesis Analysis

While specific synthesis methods for “[4-(3-Nitrophenoxy)phenyl]methanol” were not found, there are recent advances in the synthesis and applications of m-aryloxy phenols . These methods have allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens .


Molecular Structure Analysis

The molecular structure of “[4-(3-Nitrophenoxy)phenyl]methanol” consists of a phenyl ring attached to a methanol group via a nitrophenoxy linker .


Physical And Chemical Properties Analysis

“[4-(3-Nitrophenoxy)phenyl]methanol” is a solid compound . Its molecular weight is 245.23 .

Scientific Research Applications

Phenolic Compounds in Environmental and Biological Systems

Safety And Hazards

The safety data sheet for “[4-(3-Nitrophenoxy)phenyl]methanol” indicates that it may cause skin sensitization and serious eye damage . Precautionary measures include avoiding eye and skin contact .

Future Directions

The future directions for the study of “[4-(3-Nitrophenoxy)phenyl]methanol” and related compounds could involve further exploration of their synthesis methods and potential biological activities .

properties

IUPAC Name

[4-(3-nitrophenoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c15-9-10-4-6-12(7-5-10)18-13-3-1-2-11(8-13)14(16)17/h1-8,15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZTZGVPWRHKWPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)CO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(3-Nitrophenoxy)phenyl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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